molecular formula C10H16ClN3O3S B2603013 N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride CAS No. 1225327-90-1

N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride

Cat. No.: B2603013
CAS No.: 1225327-90-1
M. Wt: 293.77
InChI Key: PTOZPUSYWLLEPU-UHFFFAOYSA-N
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Description

N-[3-(2-Aminoethanesulfonamido)phenyl]acetamide hydrochloride is a synthetic acetamide derivative featuring a phenyl ring substituted at the 3-position with a 2-aminoethanesulfonamido group (-NHSO₂CH₂CH₂NH₂·HCl). This compound combines the acetamide moiety, known for its role in drug design (e.g., analgesic and antipyretic properties), with a sulfonamido-ethylamine group, which may enhance solubility and bioactivity due to its polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[3-(2-aminoethylsulfonylamino)phenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S.ClH/c1-8(14)12-9-3-2-4-10(7-9)13-17(15,16)6-5-11;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZPUSYWLLEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride typically involves the reaction of 3-nitrobenzoyl chloride with 2-aminoethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamido groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 2-aminoethanesulfonamido substituent, which distinguishes it from other N-phenylacetamides. Key comparisons include:

N-(Substituted Phenyl)acetamides with Alkoxy/Chloro Groups

  • Examples: N-[5-Methoxy-2-(3-(4-methoxyphenyl)-3-oxo-propenyl)phenyl]acetamide (3a) and N-(3-chloro-4-hydroxyphenyl)acetamide (4) .
  • Differences : Methoxy and chloro groups are less polar than sulfonamido, leading to lower water solubility. The target compound’s hydrochloride salt further enhances ionic character, improving bioavailability.
  • Synthesis : Pd-catalyzed oxidative coupling (for 3a) vs. photolytic degradation (for 4) .

Agrochemical Chloroacetamides

  • Examples: Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and Pretilachlor .
  • Differences : Alachlor’s methoxymethyl and diethylphenyl groups confer herbicidal activity, whereas the target compound’s sulfonamido group may favor medicinal applications (e.g., antimicrobial or enzyme inhibition).

Tetrahydrocarbazole Derivatives

  • Example: N-{3-[(6-chlorotetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide .
  • Differences : The carbazole core enables π-π stacking for CNS targeting, whereas the target compound’s linear sulfonamido group may favor renal excretion.

Physicochemical Properties

A comparative analysis of molecular weights, polarities, and synthesis methods is summarized below:

Compound Name (Example) Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Synthesis Method Key Applications References
Target Compound (Inferred) 2-Aminoethanesulfonamido·HCl ~293.5* Pharmaceuticals (inferred)
3a (Methoxy-propenyl derivative) Methoxy, propenyl ketone 325.4 162–164 Pd-catalyzed coupling Organic synthesis
Alachlor Chloro, methoxymethyl 269.8 Multi-step alkylation Herbicide
N-(3-Chloro-4-hydroxyphenyl)acetamide Chloro, hydroxyl 200.6* Photolysis of paracetamol Photoproduct/metabolite

*Calculated based on molecular formulas.

Spectroscopic and Analytical Data

  • NMR/MS Trends : Sulfonamido groups in analogs (e.g., ’s carbazoles) show characteristic SO₂ peaks at ~125–130 ppm in ¹³C NMR and S=O stretches at ~1150 cm⁻¹ in IR . Methoxy groups (e.g., 3a) exhibit ¹H NMR signals near δ 3.8 ppm .
  • Thermal Stability : Melting points of analogs vary widely (e.g., 162–164°C for 3a vs. decomposition in alachlor), suggesting the target compound’s stability depends on substituent electronics .

Biological Activity

N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antibacterial, and neuroprotective properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a phenylacetamide backbone with an aminoethanesulfonamide substituent, which is critical for its biological interactions. Its structural formula can be represented as follows:

C10H14ClN3O2S\text{C}_{10}\text{H}_{14}\text{ClN}_{3}\text{O}_{2}\text{S}

1. Anticancer Activity

Research has indicated that derivatives of N-phenylacetamide, including this compound, exhibit significant anticancer properties. A study focusing on isatin-benzenesulfonamide conjugates demonstrated promising anticancer activity alongside inhibition of carbonic anhydrase (CA) isoforms, particularly hCA I and hCA II. The compound 2h showed effective inhibition profiles with K_i values of 45.10 nM and 5.87 nM, respectively, which are comparable to established inhibitors like acetazolamide .

2. Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that play a vital role in physiological processes such as respiration and acid-base balance. The compound's ability to inhibit CA has been linked to its potential therapeutic applications in conditions like glaucoma and cancer. In vitro studies revealed that certain derivatives exhibited selective inhibition against hCA II, with IC_50 values indicating strong binding affinity .

3. Neuroprotective Effects

In the realm of neuroprotection, compounds related to N-[3-(2-aminoethanesulfonamido)phenyl]acetamide have shown efficacy in protecting neuronal cells from oxidative stress. For instance, one study reported that specific derivatives could protect PC12 cells from sodium nitroprusside-induced damage, highlighting their potential in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffectiveness (IC50/Ki)Reference
Anticancer ActivityN-[3-(2-aminoethanesulfonamido)phenyl]acetamideK_i = 45.10 nM (hCA I)
Carbonic Anhydrase InhibitionVarious N-phenylacetamidesIC50 = 5.87 nM (hCA II)
Neuroprotective EffectsDerivatives protecting PC12 cellsSignificant protection

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to effectively bind to the active sites of carbonic anhydrases, disrupting their function.
  • Cellular Protection : By modulating oxidative stress pathways, it aids in protecting neuronal integrity.
  • Cytotoxicity : Some derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, making them candidates for targeted therapy.

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